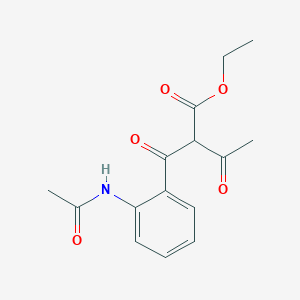

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate

Description

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate is an ethyl ester derivative featuring a 3-oxobutanoate backbone substituted with a 2-acetamidobenzoyl group. This structural motif places it within the broader class of oxobutanoate derivatives, which are characterized by their keto-ester functionality and diverse substituents that modulate chemical reactivity, physical properties, and biological activity. The 2-acetamidobenzoyl substituent introduces both electron-withdrawing (acetyl) and aromatic (benzoyl) components, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-4-21-15(20)13(9(2)17)14(19)11-7-5-6-8-12(11)16-10(3)18/h5-8,13H,4H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMGKPQAOAQAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl acetoacetate with 2-acetamidobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of fine chemicals and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoyl Substituents

Compounds like ethyl 2-(substituted benzoyl)-3-oxobutanoate (e.g., chloro, nitro derivatives) are synthesized via base-catalyzed condensation of substituted benzoyl chlorides with ethyl acetoacetate . These derivatives share the core 3-oxobutanoate structure but differ in the electronic and steric effects of their benzoyl substituents. For example:

- Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS 39562-16-8) incorporates a nitro group, enhancing electrophilicity and making it a key intermediate in nifedipine synthesis .

Hydrazono Derivatives

Hydrazone-functionalized oxobutanoates, such as ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, adopt planar keto-hydrazo tautomeric forms, with interplanar angles between the aromatic ring and hydrazone chain as low as 1.49° . These compounds often display strong hydrogen-bonding networks (e.g., N–H⋯O interactions), influencing their crystallinity and thermal stability. In contrast, the target compound’s benzoyl group may reduce planarity due to steric hindrance, altering packing efficiency in solid-state structures.

Sulfonamide and Other Functionalized Derivatives

Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2a) introduces a sulfonamide group, which enhances antimicrobial activity compared to non-sulfonylated analogs . The sulfur moiety increases molecular weight (367 g/mol by MS) and may improve membrane permeability. Similarly, coumarin-fused derivatives like SS-16 exhibit antitumor activity, albeit weaker than the reference drug melphalan, highlighting the role of aromatic extensions in modulating biological efficacy .

Data Tables

Biological Activity

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate is characterized by a complex structure that includes an acetamidobenzoyl moiety and a keto group. The general formula can be represented as . The synthesis typically involves the reaction of ethyl acetoacetate with 2-acetamidobenzoyl chloride under controlled conditions, leading to the desired product with a yield that can vary based on reaction parameters.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 3.0 µM against A549 cells, suggesting it is more potent than some standard chemotherapeutic agents like doxorubicin .

The mechanism by which ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells

- Inhibition of key enzymes involved in cell proliferation

- Modulation of signaling pathways related to cell survival and growth

Molecular docking studies have indicated favorable binding interactions with target proteins involved in cancer progression, supporting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate has shown promising antimicrobial activity . Preliminary screening against various bacterial strains has demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses significant antibacterial properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of ethyl 2-(2-acetamidobenzoyl)-3-oxobutanoate:

- Study on Anticancer Properties :

- Antimicrobial Screening :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.